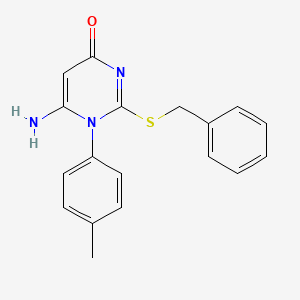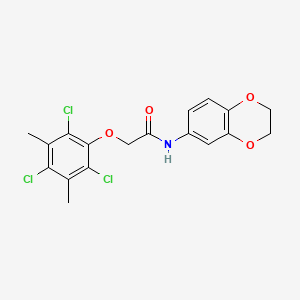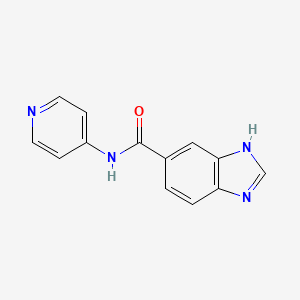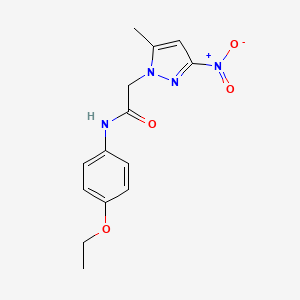![molecular formula C20H25ClN4O B3501636 N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3501636.png)
N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea
Übersicht
Beschreibung
N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. CPI-1189 belongs to the class of piperazine-based compounds and has been shown to exhibit potent activity against a range of targets in vitro and in vivo.
Wirkmechanismus
The mechanism of action of CPI-1189 is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. CPI-1189 has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterases, protein kinase C, and histone deacetylases. By targeting these proteins, CPI-1189 is thought to modulate the activity of various signaling pathways, including the cAMP/PKA pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and physiological effects:
CPI-1189 has been shown to have a range of biochemical and physiological effects, depending on the target and the disease being studied. In cancer, CPI-1189 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, CPI-1189 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPI-1189 for lab experiments is its potency and selectivity against multiple targets. This makes it a useful tool for studying the role of various signaling pathways in disease. However, one of the limitations of CPI-1189 is its moderate yield in the synthesis process, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for CPI-1189 research. One area of interest is the development of CPI-1189 analogs with improved potency and selectivity. Another area of interest is the study of CPI-1189 in combination with other drugs for synergistic effects. Finally, the potential therapeutic applications of CPI-1189 in other diseases, such as autoimmune disorders and metabolic disorders, could also be explored.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, CPI-1189 has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways. Inflammation is another area where CPI-1189 has shown promise, as it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[2-[4-(2-chloro-4-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-16-7-8-19(18(21)15-16)25-13-11-24(12-14-25)10-9-22-20(26)23-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDTNHKPPCONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-bromophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3501557.png)
![N-{[1-(2-chloro-5-methylbenzyl)-4-piperidinyl]methyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B3501560.png)
![8-[(4-chlorophenyl)thio]-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501568.png)
![1-{[4-(1-piperidinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B3501576.png)
![2-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501590.png)





![ethyl 4-amino-2-[(2-{[4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3501632.png)

![methyl 4-chloro-3-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3501655.png)
